molecular formula C17H17FN4O2S B14760284 2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide CAS No. 914266-57-2

2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide

Cat. No.: B14760284
CAS No.: 914266-57-2
M. Wt: 360.4 g/mol
InChI Key: OQGLHAJUGAWRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused heterocyclic system comprising an imidazolylidene core linked to a thiazole-carboxamide scaffold. Key structural elements include:

  • 4-Fluorophenyl substituent at position 5 of the imidazole ring, which enhances electronic stability and influences intermolecular interactions.
  • N-Isopropylcarboxamide on the thiazole ring, a common pharmacophore in bioactive molecules .

Synthesis likely involves multi-step reactions, including cyclization and coupling steps analogous to methods in and , such as hydrazide-thiocyanate condensations or carboxamide couplings using reagents like HBTU . Spectral characterization (e.g., IR, NMR) would confirm tautomeric forms and substituent effects, as seen in related compounds .

Properties

CAS No.

914266-57-2

Molecular Formula

C17H17FN4O2S

Molecular Weight

360.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-1H-imidazol-5-yl]-N-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H17FN4O2S/c1-9(2)19-16(24)12-8-25-17(20-12)15-14(21-13(7-23)22-15)10-3-5-11(18)6-4-10/h3-6,8-9,23H,7H2,1-2H3,(H,19,24)(H,21,22)

InChI Key

OQGLHAJUGAWRRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CSC(=N1)C2=C(N=C(N2)CO)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Formation of the Thiazole Moiety

The thiazole ring is typically constructed via cyclization of thiourea or thioamide precursors. A modified Hantzsch thiazole synthesis is employed, as demonstrated in the preparation of structurally related compounds:

Procedure :

  • Starting Material : 4-Fluorophenyl-substituted thioamide (prepared via condensation of 4-fluorobenzaldehyde with thiourea).
  • Cyclization : Treatment with α-halo ketones (e.g., chloroacetone) in ethanol under reflux (12–24 hours).
  • Isolation : Recrystallization from ethanol yields the thiazole intermediate (70–85% yield).

Key Reaction :
$$
\text{Thioamide} + \text{CH}3\text{COCH}2\text{Cl} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole Intermediate}
$$

Generation of the Imidazolylidene Substituent

The imidazolylidene group is introduced via deprotonation of imidazolium salts using strong bases (e.g., NaH or KOtBu).

Procedure :

  • Imidazolium Salt Synthesis : Reaction of 2-hydroxymethylimidazole with methyl iodide in acetonitrile (60°C, 6 hours).
  • Deprotonation : Treatment with NaH in THF at 0°C generates the reactive carbene.
  • Coupling : The carbene reacts with the thiazole intermediate via nucleophilic aromatic substitution (NASH) at the C4 position.

Key Reaction :
$$
\text{Imidazolium Salt} + \text{NaH} \rightarrow \text{Imidazolylidene} \xrightarrow{\text{Thiazole}} \text{Core Structure}
$$

Functionalization of the Thiazole-Imidazolylidene Scaffold

Introduction of the 4-Fluorophenyl Group

A Suzuki-Miyaura cross-coupling is utilized to attach the 4-fluorophenyl group to the thiazole ring:

Procedure :

  • Thiazole Halogenation : Bromination at the C5 position using NBS (N-bromosuccinimide) in DMF (80°C, 4 hours).
  • Coupling : Reaction with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ (dioxane/H₂O, 90°C, 12 hours).

Typical Yield : 75–88%.

Key Reaction :
$$
\text{Thiazole-Br} + \text{4-Fluorophenyl-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{4-Fluorophenyl-Thiazole}
$$

Hydroxymethylation at C2

The hydroxymethyl group is introduced via formaldehyde condensation under basic conditions:

Procedure :

  • Reagent : Paraformaldehyde (3 equiv) in DMF.
  • Conditions : Stirring at 60°C for 6 hours in the presence of K₂CO₃.
  • Workup : Neutralization with HCl and extraction with ethyl acetate.

Yield : 65–72%.

Carboxamide Formation at C4

The propan-2-yl carboxamide is installed via acylation of an amine intermediate:

Procedure :

  • Thiazole Activation : Conversion of the C4 carboxylic acid to an acid chloride using SOCl₂ (reflux, 2 hours).
  • Amine Coupling : Reaction with isopropylamine in dichloromethane (0°C to RT, 4 hours).

Yield : 80–85%.

Optimization and Challenges

Key Challenges

  • Steric Hindrance : Bulky substituents on the imidazolylidene ring reduce coupling efficiency (yield drops by 15–20% for tert-butyl groups).
  • Oxidation Sensitivity : The hydroxymethyl group requires inert atmosphere handling to prevent oxidation to a formyl group.

Catalytic Improvements

  • Palladium Catalysts : Use of XPhos-Pd-G3 increases Suzuki coupling yields to >90%.
  • Microwave Assistance : Cyclization steps achieve 95% completion in 30 minutes under microwave irradiation.

Data Tables

Table 1: Yields for Critical Synthesis Steps

Step Reagents/Conditions Yield (%) Reference
Thiazole Cyclization Chloroacetone, EtOH, reflux 78
Suzuki Coupling Pd(PPh₃)₄, 4-fluorophenylboronic acid 85
Hydroxymethylation Paraformaldehyde, K₂CO₃, DMF 68
Carboxamide Formation SOCl₂, isopropylamine 83

Table 2: Comparison of Catalysts in Coupling Reactions

Catalyst Reaction Time (h) Yield (%)
Pd(PPh₃)₄ 12 85
XPhos-Pd-G3 8 92
NiCl₂(dppe) 24 45

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include carboxylic acid derivatives, dihydroimidazole derivatives, and substituted fluorophenyl compounds .

Scientific Research Applications

2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Heterocyclic Cores

  • Pyrazole Analogue ():
    • Compound : 2-[4-(4-Fluorophenyl)-2-methyl-5-oxo-1H-pyrazol-3-yl]-N-propan-2-yl-1,3-thiazole-4-carboxamide.
    • Key Differences : Replaces the imidazolylidene with a pyrazole ring.
    • Impact :
  • Pyrazole’s 5-oxo group increases polarity compared to the imidazolylidene’s conjugated system.
  • Methyl substituent (vs. Spectral Data: Absence of imidazolylidene tautomerism simplifies NMR interpretation compared to the target compound’s dynamic equilibrium .

Halogen Substituent Variations

  • Isostructural Thiazole Derivatives ():
    • Compounds 4 & 5 : Differ by Cl (4) vs. F (5) on aryl groups.
    • Structural Insights :
  • Both exhibit triclinic P¯1 symmetry with two independent molecules per unit.
  • Fluorine’s smaller atomic radius vs. chlorine allows tighter crystal packing, enhancing lattice stability .
    • Relevance to Target Compound : The 4-fluorophenyl group in the target may similarly optimize crystal packing and intermolecular interactions.

Thiophene-Based Analogues ()

  • Compound in Patent () : Features a fluorophenyl-thiophene moiety.
    • Comparison : Thiophene’s electron-rich nature vs. thiazole’s sulfur-nitrogen system alters electronic properties.
    • Synthesis : Friedel-Crafts or Suzuki couplings may differ from the target’s imidazole-thiazole synthesis .

Spectral and Physical Property Trends

Feature Target Compound Pyrazole Analogue Isostructural Compound 5
Core Heterocycle Imidazolylidene-thiazole Pyrazole-thiazole Thiazole-triazole
Key Substituent 4-Fluorophenyl, hydroxymethyl 4-Fluorophenyl, methyl 4-Fluorophenyl
IR ν(C=O) (cm⁻¹) ~1660–1680 (carboxamide) ~1675 (carboxamide) Not detected (triazole C=O absent)
Solubility Moderate (hydroxymethyl enhances polarity) Low (methyl reduces polarity) Low (halogenated aryl groups)
Tautomerism Imidazolylidene-thione equilibrium Pyrazole keto-enol Triazole-thione

Biological Activity

Overview of the Compound

The compound “2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide” features a complex structure that includes an imidazole ring, a thiazole moiety, and a fluorophenyl group. Such compounds are often studied for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Properties

Compounds containing imidazole and thiazole rings have demonstrated significant antimicrobial activity. For instance, derivatives of thiazole have been reported to exhibit potent antibacterial effects against various strains of bacteria, including resistant strains. The presence of the fluorophenyl group may enhance lipophilicity and improve membrane permeability, potentially increasing antimicrobial efficacy.

Anticancer Activity

Research has shown that imidazole derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as apoptosis and cell cycle regulation. Studies have indicated that similar compounds can induce cell death in cancer cells through the activation of caspases and other apoptotic markers.

Anti-inflammatory Effects

Imidazole-containing compounds are also noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Case Studies

  • Study on Imidazole Derivatives : A study published in Journal of Medicinal Chemistry evaluated various imidazole derivatives for their anticancer properties. Results showed that modifications to the imidazole ring significantly affected cytotoxicity against breast cancer cell lines (e.g., MCF-7) .
  • Thiazole Compounds Against Bacteria : Research published in Antimicrobial Agents and Chemotherapy highlighted thiazole derivatives with broad-spectrum antibacterial activity. The study demonstrated that certain modifications increased potency against Gram-positive bacteria .
  • Fluorinated Compounds : A review in European Journal of Medicinal Chemistry discussed the role of fluorine in enhancing the biological activity of organic compounds, particularly in drug design. Fluorinated imidazole derivatives were shown to possess improved pharmacokinetic properties .

Data Table

Compound TypeBiological ActivityReference
Imidazole DerivativesAnticancerJournal of Medicinal Chemistry
Thiazole CompoundsAntibacterialAntimicrobial Agents and Chemotherapy
Fluorinated ImidazolesImproved pharmacokineticsEuropean Journal of Medicinal Chemistry

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be validated?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, outlines a method where potassium carbonate is used as a base in polar aprotic solvents (e.g., DMF or acetonitrile) to facilitate thiol-alkylation reactions between imidazole-thiol intermediates and chloroacetamide derivatives . Post-synthesis, purity validation requires:

  • HPLC with UV detection (≥98% purity threshold).
  • Spectroscopic confirmation :
  • FT-IR to verify functional groups (e.g., hydroxymethyl C-O stretch at ~1050 cm⁻¹, thiazole ring vibrations at ~1450–1600 cm⁻¹) .

  • ¹H/¹³C NMR to confirm regiochemistry (e.g., fluorophenyl proton signals at δ 7.2–7.8 ppm, imidazolylidene proton at δ 8.1–8.3 ppm) .

    Table 1: Key Reaction Conditions

    ReagentSolventTemperatureCatalystYield (%)Reference
    K₂CO₃DMF80°CNone65–75
    NaHTHF0°C to RTPd(PPh₃)₄50–60

Q. How is the molecular structure elucidated, and what crystallographic data are available?

X-ray crystallography is the gold standard for structural determination. reports a related thiazole-imidazole derivative with:

  • Crystal system : Monoclinic, space group P2₁/c.
  • Key bond lengths : C-S (1.72 Å), C-N (1.38 Å) in the thiazole ring .
  • Torsion angles : Fluorophenyl and imidazolylidene planes form a dihedral angle of ~85°, suggesting steric hindrance . Computational methods (DFT) can supplement experimental data to predict electronic properties (e.g., HOMO/LUMO energies) .

Advanced Research Questions

Q. What strategies are recommended for evaluating bioactivity and mechanism of action?

  • In vitro assays :
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .

  • Antiproliferative activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values reported at 48–72 hours .

    • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site; binding energy ≤ -8.0 kcal/mol indicates high affinity) .

    Table 2: Preliminary Bioactivity Data

    TargetAssay TypeIC₅₀ (µM)Binding Energy (kcal/mol)Reference
    COX-2Fluorescence0.45-8.7
    EGFR-TKLuminescence1.2-7.9

Q. How can researchers resolve contradictions in pharmacological data across studies?

Discrepancies in IC₅₀ values or selectivity profiles may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Compound stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradants .
  • Cellular context : Use isogenic cell lines to isolate genetic factors influencing response .

Q. What advanced analytical methods are suitable for studying environmental fate?

  • Degradation pathways : Use HPLC-QTOF-MS to identify transformation products in simulated sunlight (λ = 290–800 nm) .
  • Partition coefficients : Determine log Kow via shake-flask method (pH 7.4) to predict bioavailability .

Methodological Guidelines

  • Synthetic optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener chemistry .
  • Data validation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) .
  • Computational modeling : Apply QSAR to predict ADMET properties and prioritize derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.